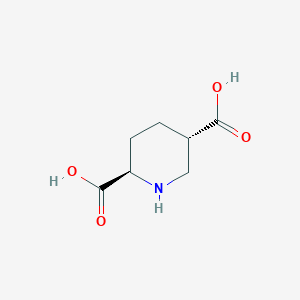

2,5-Piperidinedicarboxylic acid, trans-

Description

Overview of Piperidine (B6355638) Scaffolds in Chemical and Biological Investigations

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast number of biologically active molecules and pharmaceutical drugs. nih.gov It is one of the most common heterocyclic scaffolds found in FDA-approved pharmaceuticals, highlighting its importance in medicinal chemistry. arizona.edu The prevalence of the piperidine scaffold can be attributed to its ability to introduce favorable physicochemical and pharmacokinetic properties into a molecule. thieme-connect.comenamine.net

Chiral piperidine scaffolds, in particular, are crucial in drug design for several reasons thieme-connect.com:

Modulating Physicochemical Properties: The piperidine ring can influence a molecule's solubility, lipophilicity, and other properties that affect its absorption and distribution in the body.

Enhancing Biological Activities and Selectivity: The three-dimensional structure of the piperidine ring can lead to more specific interactions with biological targets, enhancing potency and reducing off-target effects. thieme-connect.com

Improving Pharmacokinetic Profiles: The presence of a piperidine moiety can positively impact a drug's metabolic stability and how it is processed by the body. enamine.net

Reducing Toxicity: In some cases, incorporating a piperidine scaffold has been shown to reduce toxicity. thieme-connect.com

The versatility of the piperidine ring has led to its incorporation into a wide array of therapeutic agents, including those targeting the central nervous system, as well as anticancer, antihistamine, and analgesic drugs. arizona.edu

Significance of Stereoisomerism in Piperidinedicarboxylic Acids

Stereoisomerism, the phenomenon where molecules have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms, is of paramount importance in the context of piperidinedicarboxylic acids. wikipedia.org The presence of two stereocenters in 2,5-piperidinedicarboxylic acid gives rise to different stereoisomers, namely cis- and trans- diastereomers, and their respective enantiomers.

Diastereomers, which are stereoisomers that are not mirror images of each other, often exhibit distinct physical and chemical properties. wikipedia.orguobaghdad.edu.iq In the case of 2,5-piperidinedicarboxylic acid, the cis- and trans- isomers differ in the relative orientation of the two carboxylic acid groups on the piperidine ring. This seemingly subtle difference in three-dimensional structure can have profound consequences for how these molecules interact with biological targets, such as enzymes and receptors. It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can have significantly different biological activities. khanacademy.orgmdpi.com For instance, research on 2,5-disubstituted piperidine derivatives has shown that the cis- and trans- isomers can exhibit differential activity for biological targets like the dopamine (B1211576) transporter. clinpgx.org

The specific spatial arrangement of the functional groups in trans-2,5-piperidinedicarboxylic acid dictates its unique chemical reactivity and biological profile, making it a distinct entity from its cis- counterpart and other piperidinedicarboxylic acid isomers.

Historical Context of trans-2,5-Piperidinedicarboxylic Acid Research

While a detailed historical timeline for the initial discovery and synthesis of trans-2,5-piperidinedicarboxylic acid is not extensively documented in readily available literature, the study of piperidine and its derivatives has a long history in organic chemistry. Research into the synthesis and properties of various disubstituted piperidines, including dicarboxylic acid derivatives, has been ongoing for many decades.

Early research often focused on the development of synthetic methodologies to access specific stereoisomers of substituted piperidines. For example, studies have described asymmetric syntheses of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives, highlighting the long-standing interest in controlling the stereochemistry of these scaffolds. nih.govacs.org Similarly, synthetic routes to trans-2,6-disubstituted piperidines have been developed, often with the goal of synthesizing natural products. nih.govrsc.org

More recent research continues to build upon this foundation, exploring new synthetic strategies and investigating the biological activities of these compounds. For instance, a 2023 study identified 2,5-pyridinedicarboxylic acid, a related aromatic analogue, as a selective inhibitor of D-dopachrome tautomerase, demonstrating the continued interest in the biological potential of such dicarboxylic acids. nih.gov The synthesis and structural characterization of related compounds, such as trans-2,5-dimethylpiperazine, also contribute to the broader understanding of the stereochemistry and properties of substituted piperidine rings. nih.gov The cumulative knowledge gained from these and other studies provides the scientific basis for our current understanding of trans-2,5-piperidinedicarboxylic acid.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,5S)-piperidine-2,5-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHLQEIQEPADFF-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NCC1C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC[C@H]1C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereochemical Control

Advanced Strategies for trans-2,5-Piperidinedicarboxylic Acid Synthesis

The synthesis of trans-2,5-piperidinedicarboxylic acid with precise stereochemical control presents a significant challenge due to the presence of two stereocenters. Researchers have devised a range of sophisticated strategies to address this, broadly categorized into enantioselective and diastereoselective approaches. These methods often employ chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions to dictate the formation of the desired stereoisomer.

Enantioselective Synthetic Routes

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For trans-2,5-piperidinedicarboxylic acid, this involves the selective formation of either the (2R,5S) or (2S,5R) enantiomer. Various techniques have been explored to achieve this high level of stereochemical precision.

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other, due to the influence of a chiral feature present in the substrate, reagent, or catalyst. While specific examples for the direct asymmetric induction in the synthesis of trans-2,5-piperidinedicarboxylic acid are not extensively documented in readily available literature, the principles of asymmetric induction are foundational to many of the more specific strategies discussed below. These strategies often involve the use of chiral starting materials or catalysts to create a chiral environment that favors the formation of one stereoisomer.

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) are set, the auxiliary is removed, yielding the enantiomerically enriched product.

A notable example of this approach, although for a related isomer, is the synthesis of trans-3,4-piperidinedicarboxylic acid derivatives, which provides a conceptual blueprint. acs.org This synthesis utilizes an Evans's chiral auxiliary to induce the formation of the first stereocenter. acs.org The process involves the sequential alkylation of an N-acylated oxazolidinone with tert-butyl bromoacetate and allyl iodide, followed by further synthetic manipulations to construct the piperidine (B6355638) ring. acs.org A similar strategy could be envisioned for the synthesis of the trans-2,5-isomer, where a suitably functionalized substrate is coupled with a chiral auxiliary to control the stereochemistry at the C2 and C5 positions.

| Step | Description | Key Reagents/Conditions | Stereochemical Outcome |

| 1 | Acylation of Chiral Auxiliary | Evans's oxazolidinone, Acyl chloride | Formation of chiral N-acyloxazolidinone |

| 2 | Diastereoselective Alkylation | LDA, Alkyl halide | Creation of new stereocenter with high diastereoselectivity |

| 3 | Cleavage of Auxiliary | LiOH, H₂O₂ | Release of the chiral carboxylic acid |

| 4 | Ring Formation | Various | Cyclization to form the piperidine ring |

This table illustrates a general conceptual workflow for a chiral auxiliary-mediated synthesis of a substituted piperidine dicarboxylic acid, based on methodologies for related isomers.

Chelation-controlled reactions utilize the coordinating ability of a metal ion to organize the transition state of a reaction, thereby directing its stereochemical outcome. In the context of enolate alkylation, a metal cation can form a rigid chelate with the enolate and another functional group on the substrate, leading to a highly ordered transition state. This pre-organization dictates the facial selectivity of the incoming electrophile.

While specific applications of this method for the direct synthesis of trans-2,5-piperidinedicarboxylic acid are not prominently reported, the underlying principles are highly relevant. For instance, the alkylation of a pyroglutamate-derived lactam, where a metal enolate can be formed, could be controlled by chelation to introduce a substituent at the C5 position with a defined stereochemistry relative to the existing stereocenter at C2. Subsequent ring-opening and re-cyclization or functional group manipulations could then lead to the desired trans-2,5-disubstituted piperidine.

Domino reactions, also known as tandem or cascade reactions, involve a sequence of intramolecular transformations where the product of one reaction is the substrate for the next, all occurring in a single pot. These reactions are highly efficient as they reduce the number of synthetic steps, purifications, and the amount of waste generated.

An enantioselective synthesis of cis- and trans-2,3-piperidinedicarboxylic acids has been reported that employs a domino sequence involving an allylic acetate rearrangement, a stereoselective Ireland-Claisen rearrangement, and an asymmetric Michael addition. nih.gov Although this example addresses a different isomer, the strategic application of a domino protocol to construct the piperidine ring with control over multiple stereocenters is a powerful concept. A hypothetical domino strategy for the trans-2,5-isomer could involve an intramolecular Michael addition of a nitrogen nucleophile onto a suitably configured α,β-unsaturated ester, followed by a subsequent cyclization, with the stereochemistry being controlled by a chiral catalyst or a substrate-bound chiral auxiliary.

Diastereoselective Synthetic Approaches

Diastereoselective synthesis focuses on controlling the relative stereochemistry between two or more stereocenters. In the case of trans-2,5-piperidinedicarboxylic acid, this means ensuring the two carboxylic acid groups are on opposite sides of the piperidine ring. Diastereoselective methods can be applied to racemic mixtures to selectively form the trans isomer or can be combined with enantioselective methods to produce a single, pure stereoisomer.

One common diastereoselective approach involves the thermodynamic equilibration of a mixture of cis and trans isomers. The trans isomer is often the thermodynamically more stable product due to the equatorial positioning of the bulky carboxylic acid groups, which minimizes steric strain. This can be achieved by treating a mixture of isomers with a base to epimerize the stereocenters.

Another powerful diastereoselective strategy is substrate-controlled synthesis, where the existing stereochemistry of the starting material dictates the stereochemistry of the newly formed stereocenters. For example, starting with an enantiopure amino acid, such as L-glutamic acid, can provide a scaffold with a predefined stereocenter. Subsequent chemical transformations can then be designed to introduce the second stereocenter with a specific orientation relative to the first, leading to the desired trans configuration.

Palladium-Catalyzed Cycloaddition Reactions in Piperidine Synthesis

Palladium-catalyzed reactions are powerful tools for the formation of heterocyclic rings. nih.gov In the context of piperidine synthesis, palladium-catalyzed [4+2] cycloadditions have been employed to create the core structure. rsc.org These reactions often involve the generation of a π-allylpalladium intermediate that acts as a 1,4-dipole, which then reacts with a dienophile. acs.org The choice of ligands for the palladium catalyst and the nature of the substrates are critical for controlling the diastereoselectivity of the cyclization, enabling the preferential formation of either cis or trans isomers. nih.gov For example, the cyclization of amido-tethered allylic carbonates with oxazol-5-(4H)-ones under palladium catalysis provides a route to various piperidine derivatives. rsc.org

Another significant palladium-catalyzed approach is intramolecular allylic amination. The stereochemistry of a protecting group on the nitrogen atom can act as a chiral ligand, directing the stereochemical outcome of the cyclization to yield specific diastereomers. nih.gov

| Reaction Type | Catalyst/Reagents | Key Feature | Outcome |

| [4+2] Cycloaddition | Palladium catalyst | Forms piperidine ring from a 1,4-dipole and dienophile | Access to various substituted piperidines rsc.orgacs.org |

| Intramolecular Allylic Amination | Palladium catalyst | Stereodirecting protecting group | Diastereoselective synthesis of piperidines nih.gov |

| Convergent Synthesis | Pd(II)-catalyzed cyclization | Diastereoselective formation of a piperidin-3-ol scaffold | Synthesis of trans-2,6-disubstituted piperidine alkaloids nih.gov |

Reductive Amination and Ring Closure Strategies

Reductive amination is a widely used and versatile method for synthesizing piperidines. researchgate.net This strategy typically involves the intramolecular cyclization of a linear precursor containing both an amine and a carbonyl group (or a precursor that can be converted to a carbonyl group). nih.gov A key variation is the double reductive amination (DRA) of 1,5-dicarbonyl compounds, which provides a direct route to the piperidine skeleton. chim.itnih.gov The stereochemical outcome of the ring closure is influenced by the existing stereocenters in the acyclic precursor and the reaction conditions, including the choice of reducing agent. nih.govresearchgate.net

For instance, the synthesis of trans-2,3-piperidinedicarboxylic acid derivatives has been achieved by the reductive amination of an aldehyde intermediate derived from L-aspartic acid. nih.govacs.org This ring closure step establishes the desired stereochemistry at the newly formed chiral center relative to the existing one. nih.govacs.org

| Precursor Type | Key Reaction | Reducing Agent | Stereochemical Control |

| Amino-aldehyde | Intramolecular Reductive Amination | Sodium cyanoborohydride | Substrate-controlled diastereoselectivity nih.govnih.gov |

| 1,5-Dialdehyde | Double Reductive Amination | NaBH3CN, H2/Pd | Controlled by substrate stereochemistry chim.itnih.gov |

| Amino-ketoester | Cyclization with Aldehydes | Not specified | Stereoselective synthesis of amine-substituted piperidines nih.gov |

Aza-Annulation Procedures

Aza-annulation reactions provide another strategic approach to constructing the piperidine ring. These methods involve the formation of two new bonds in a single synthetic sequence. The aza-Robinson annulation, for example, utilizes a conjugate addition of a cyclic imide to a vinyl ketone, followed by an intramolecular aldol condensation to yield densely functionalized bicyclic amides which can be precursors to piperidines. nih.gov

The aza-Prins cyclization is another efficient method, involving the reaction of a homoallylic amine with an aldehyde. nih.gov This reaction proceeds through an iminium ion intermediate which undergoes a 6-endo-trig cyclization. The use of specific catalysts can promote high diastereoselectivity, leading to the formation of trans-substituted piperidines. organic-chemistry.org

Precursor Chemistry and Intermediate Derivatization

The choice of starting materials and the manipulation of intermediates are fundamental to the successful synthesis of trans-2,5-Piperidinedicarboxylic acid. Chiral pool starting materials, such as amino acids, are often employed to introduce initial stereocenters.

Utilization of Amino Acid Starting Materials (e.g., L-Aspartic Acid)

L-Aspartic acid is a valuable and commonly used chiral precursor for the synthesis of piperidine derivatives. nih.gov Its inherent stereochemistry and functional groups (two carboxylic acids and one amino group) make it an ideal starting point for creating polysubstituted piperidines with defined stereochemistry. nih.govacs.org

In a typical synthetic sequence, the functional groups of L-aspartic acid are selectively protected and modified. For example, one of the carboxylic acid groups can be reduced to an aldehyde, setting the stage for a subsequent intramolecular reductive amination to form the piperidine ring. nih.govacs.org The stereocenter from the original L-aspartic acid directs the stereochemical outcome of the cyclization, leading to the formation of specific diastereomers of the piperidinedicarboxylic acid. nih.govacs.org

Preparation of Functionalized Piperidine Building Blocks

Functionalized piperidines are highly sought-after building blocks in medicinal chemistry due to their prevalence in natural products and pharmaceuticals. lifechemicals.com The synthesis of trans-2,5-Piperidinedicarboxylic acid can be viewed as the creation of a specialized building block. The carboxylic acid groups at the C2 and C5 positions allow for further derivatization, enabling the incorporation of this piperidine scaffold into larger, more complex molecules. lifechemicals.com The preparation of these building blocks often involves multistep syntheses where the piperidine ring is constructed and functionalized in a controlled manner. nih.gov

Protecting Group Strategies and Deprotection Methodologies

The synthesis of complex molecules like trans-2,5-Piperidinedicarboxylic acid, which contains multiple reactive functional groups (an amine and two carboxylic acids), necessitates a robust protecting group strategy. Protecting groups are used to temporarily mask these reactive sites to prevent unwanted side reactions during synthesis. biosynth.com

Commonly used protecting groups for the nitrogen atom of the piperidine ring include tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz or Z). creative-peptides.com These groups are chosen based on their stability to certain reaction conditions and the ease of their selective removal. For the carboxylic acid groups, esterification (e.g., forming methyl or tert-butyl esters) is a common protection strategy.

The selection of an orthogonal protecting group scheme is crucial. Orthogonal protecting groups can be removed under different conditions, allowing for the selective deprotection of one functional group while others remain protected. For example, a Boc group (acid-labile) can be removed without affecting a benzyl ester (removed by hydrogenolysis). This control is essential for the stepwise functionalization of the molecule. biosynth.comub.edu

| Functional Group | Protecting Group | Common Deprotection Conditions |

| Amine (α-Amino) | Boc (tert-Butoxycarbonyl) | Acidic conditions (e.g., TFA) creative-peptides.com |

| Amine (α-Amino) | Cbz (Benzyloxycarbonyl) | Catalytic Hydrogenation (H2/Pd), HBr/AcOH creative-peptides.com |

| Carboxylic Acid | tBu (tert-Butyl ester) | Acidic conditions (e.g., TFA) creative-peptides.com |

| Carboxylic Acid | Bzl (Benzyl ester) | Catalytic Hydrogenation (H2/Pd) |

Chromatographic Resolution Techniques for trans-Isomers

The separation of enantiomers of trans-2,5-piperidinedicarboxylic acid, a chiral molecule, is a critical step in its synthesis and characterization. Due to their identical physical properties in an achiral environment, resolving a racemic mixture of this compound requires chiral recognition techniques. The primary methods employed for this purpose are chromatographic, particularly using chiral stationary phases, and chemical, through the formation of diastereomeric salts.

Chiral Stationary Phase Chromatography

High-performance liquid chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. researchgate.net The principle of this method lies in the differential interaction between the individual enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These interactions, which can include hydrogen bonding, π-π interactions, dipole-dipole forces, and steric hindrance, lead to the formation of transient, diastereomeric complexes with different energies, resulting in different retention times for each enantiomer and thus their separation. researchgate.net

While direct HPLC resolution data for trans-2,5-piperidinedicarboxylic acid is not extensively detailed in publicly accessible literature, the separation of analogous piperidine derivatives provides significant insight into effective methodologies. For instance, various piperidine-2,6-dione analogues have been successfully resolved using polysaccharide-based CSPs. researchgate.net Columns such as those based on cellulose tris(3,5-dimethylphenylcarbamate) have demonstrated effective chiral recognition for this class of compounds. researchgate.net

Furthermore, the resolution of nipecotic acid (piperidine-3-carboxylic acid) amides has been achieved using a protein-based CSP, specifically an α1-acid glycoprotein (AGP) column. nih.gov In that study, baseline resolution was obtained using a phosphate buffer mobile phase, with retention and selectivity influenced by both ionic and hydrophobic interactions. nih.gov This suggests that protein-based columns could be a viable option for the resolution of piperidine dicarboxylic acids due to their multimodal interaction capabilities.

The selection of an appropriate CSP and mobile phase is crucial for successful enantioseparation. The table below summarizes various types of CSPs that have been effectively used for the separation of related piperidine compounds, which could be applicable to trans-2,5-piperidinedicarboxylic acid.

| Chiral Stationary Phase (CSP) Type | Example of CSP | Compound Class Separated | Typical Mobile Phase Constituents |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Piperidine-2,6-diones | Hexane, Dioxane |

| Protein-based | α1-Acid Glycoprotein (AGP) | Nipecotic acid amides | Phosphate Buffer, Ethanol |

| Pirkle-type ("Brush type") | (R,R)-Whelk-O 1 | Phenylpropionic acid derivatives | Hexane, Isopropanol, Acetic Acid |

| Cyclodextrin-based | Beta-cyclodextrin | Various aromatic compounds | Acetonitrile, Methanol, Water |

This table is generated based on data from analogous compound separations and represents potential starting points for method development for trans-2,5-piperidinedicarboxylic acid.

Diastereomeric Salt Formation and Separation

A classical and effective method for resolving racemic mixtures of acidic or basic compounds is through the formation of diastereomeric salts. This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. The resulting products are diastereomers, which, unlike enantiomers, have different physical properties, including solubility. This difference in solubility allows for their separation by fractional crystallization.

For a dicarboxylic acid like trans-2,5-piperidinedicarboxylic acid, a chiral base is typically used as the resolving agent. The process involves dissolving the racemic acid and the chiral resolving agent in a suitable solvent. Upon cooling or solvent evaporation, the less soluble diastereomeric salt will preferentially crystallize, while the more soluble one remains in the solution. The crystallized salt can then be isolated by filtration. Subsequently, the chiral resolving agent is removed, typically by an acid-base extraction, to yield the desired enantiomer of the piperidine dicarboxylic acid.

The choice of resolving agent and solvent system is critical and often determined empirically. Common chiral resolving agents for acids include chiral amines such as brucine, strychnine, (S)- or (R)-phenylethylamine, and ephedrine. The resolution of trans-1,2-cyclohexanedicarboxylic acid, a structural analogue, has been successfully achieved using (S)-phenylethylamine. nih.gov In this case, controlling the molar ratio of the resolving agent to the dicarboxylic acid was found to be crucial for obtaining high enantiomeric excess. nih.gov This highlights the importance of stoichiometry in optimizing the resolution process.

The general steps for resolution via diastereomeric salt formation are outlined below:

| Step | Description | Purpose |

| 1. Salt Formation | The racemic trans-2,5-piperidinedicarboxylic acid is reacted with a stoichiometric amount of a single enantiomer of a chiral base (resolving agent) in a suitable solvent. | To convert the enantiomeric pair into a mixture of diastereomeric salts. |

| 2. Fractional Crystallization | The solution is allowed to cool or partially evaporate, leading to the precipitation of the less soluble diastereomeric salt. | To separate the diastereomers based on their differential solubility. |

| 3. Isolation | The precipitated salt is collected by filtration. The process may be repeated (recrystallization) to improve diastereomeric purity. | To obtain one diastereomer in a solid, purified form. |

| 4. Liberation of Enantiomer | The isolated diastereomeric salt is treated with an acid to protonate the dicarboxylic acid and a base wash to remove the now free chiral resolving agent. | To recover the optically pure enantiomer of the target compound. |

This method, while often requiring more optimization than chromatographic techniques, is highly scalable and remains a cornerstone of industrial chiral separations.

Conformational Analysis and Structural Investigations

Spectroscopic Characterization of trans-2,5-Piperidinedicarboxylic Acid and its Derivatives

Spectroscopic techniques are indispensable tools for confirming the chemical structure and elucidating the conformational dynamics of piperidine (B6355638) derivatives in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the detailed conformation of piperidine rings. researchgate.net For trans-2,5-piperidinedicarboxylic acid, the piperidine ring is expected to adopt a stable chair conformation, which minimizes torsional and steric strain. niscpr.res.in In this conformation, the two bulky carboxylic acid groups at the C-2 and C-5 positions would preferentially occupy equatorial positions to avoid destabilizing 1,3-diaxial interactions.

The stereochemistry and conformation can be confirmed through ¹H NMR by analyzing the coupling constants (J-values) of the ring protons. niscpr.res.innih.gov Large vicinal coupling constants (typically J ≈ 10–12 Hz) between two protons are indicative of a trans-diaxial arrangement, whereas smaller coupling constants (J ≈ 2–5 Hz) suggest axial-equatorial or equatorial-equatorial relationships. niscpr.res.innih.gov For instance, the signal for the proton at C-2 would be expected to show a large diaxial coupling to one of the C-3 protons. niscpr.res.in The specific chemical shifts and coupling patterns provide a fingerprint of the dominant chair conformation. acs.orgnih.gov

Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can further solidify conformational assignments by identifying protons that are close in space, regardless of their bonding connectivity. researchgate.netnih.gov In the case of the trans isomer, NOE correlations would be expected between axial protons on the same side of the ring.

¹³C NMR spectroscopy provides complementary information. The chemical shifts of the ring carbons are sensitive to their steric environment; carbons bearing axial substituents are typically shielded (shifted to a lower ppm value) compared to those with equatorial substituents, an effect known as the gamma-gauche effect. cdnsciencepub.com Computational studies using Density Functional Theory (DFT) are often combined with experimental NMR data to calculate the energies of different possible conformers (e.g., chair, boat, twist-boat) and predict their relative populations, confirming that the diequatorial chair form is the most stable. researchgate.netacs.org

Table 1: Predicted ¹H and ¹³C NMR Data for trans-2,5-Piperidinedicarboxylic Acid in a Chair Conformation Note: These are predicted values based on known substituent effects on piperidine rings. Actual values may vary based on solvent and experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key ¹H-NMR Coupling Information |

|---|---|---|---|

| N-H | Broad singlet, ~1.5-3.0 | N/A | Exchanges with D₂O |

| C2-H | ~3.0-3.4 | ~58-62 | Doublet of doublets, shows large diaxial coupling (~10-12 Hz) |

| C3-H₂ | ~1.6-2.0 | ~25-29 | Complex multiplets |

| C4-H₂ | ~1.5-1.9 | ~24-28 | Complex multiplets |

| C5-H | ~3.0-3.4 | ~58-62 | Multiplet, shows large diaxial coupling |

| C6-H₂ | ~2.8-3.2 | ~45-49 | Complex multiplets |

Mass spectrometry (MS) is used to confirm the molecular weight of trans-2,5-piperidinedicarboxylic acid and to study its fragmentation, which provides structural proof. Under electron ionization (EI), the molecule would produce a molecular ion (M⁺) peak corresponding to its molecular weight.

The fragmentation pattern is predictable based on the functional groups present. libretexts.org Key fragmentation pathways for dicarboxylic acids include the cleavage of bonds adjacent to the carbonyl group. libretexts.org Common losses would include:

Loss of a hydroxyl radical (-OH) , resulting in an [M-17]⁺ peak. miamioh.edu

Loss of a carboxyl group (-COOH) , leading to an [M-45]⁺ peak. libretexts.org

Decarboxylation (-CO₂) , leading to an [M-44]⁺ peak, especially if preceded by rearrangement.

As a cyclic amine, fragmentation would also involve alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. This typically results in the loss of a hydrogen atom from the nitrogen, giving a stable [M-1]⁺ ion. chemicalbook.com Further fragmentation would involve the opening and cleavage of the piperidine ring itself, leading to a series of smaller charged fragments. libretexts.org The combination of these patterns provides a unique mass spectrum that confirms the compound's identity.

Table 2: Predicted Key Fragmentation Ions in the Mass Spectrum of trans-2,5-Piperidinedicarboxylic Acid

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| [M]⁺ | C₇H₁₁NO₄⁺ | Molecular Ion |

| [M-17]⁺ | C₇H₁₀NO₃⁺ | Loss of a hydroxyl radical (-OH) from a carboxylic acid group |

| [M-45]⁺ | C₆H₁₀NO₂⁺ | Loss of a formyl radical (-COOH) |

| [M-90]⁺ | C₅H₁₀N⁺ | Loss of both carboxylic acid groups |

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of trans-2,5-piperidinedicarboxylic acid would be a composite of the spectra of a secondary amine, a carboxylic acid, and an alkane. nist.gov

Key absorption bands would include a very broad O-H stretching band from the hydrogen-bonded carboxylic acid groups, typically seen between 2500 and 3300 cm⁻¹. The C=O stretch of the carboxylic acid dimer would appear as a strong, sharp band around 1700-1725 cm⁻¹. The N-H stretch of the secondary amine would be a medium-intensity band in the 3300-3500 cm⁻¹ region, potentially overlapping with the broad O-H band. Finally, C-H stretching vibrations from the saturated piperidine ring would be observed just below 3000 cm⁻¹. nist.gov

Table 3: Characteristic Infrared Absorption Bands for trans-2,5-Piperidinedicarboxylic Acid

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Intensity |

|---|---|---|---|

| 3300 - 3500 | N-H Stretch | Secondary Amine | Medium |

| 2500 - 3300 | O-H Stretch | Carboxylic Acid (Dimer) | Broad, Strong |

| 2850 - 2960 | C-H Stretch | Alkane (CH₂) | Medium-Strong |

| 1700 - 1725 | C=O Stretch | Carboxylic Acid (Dimer) | Strong |

| ~1640 | N-H Bend | Secondary Amine | Medium |

| ~1420 | O-H Bend | Carboxylic Acid | Medium |

| ~1210-1320 | C-O Stretch | Carboxylic Acid | Strong |

X-ray Crystallography of trans-2,5-Piperidinedicarboxylic Acid and its Analogs

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

For piperidine and its derivatives, single-crystal X-ray diffraction studies consistently show the ring adopting a chair conformation in the solid state. iucr.orgtandfonline.com In an analogous compound, trans-2,5-dimethylpiperazine, the ring also adopts a chair conformation with the methyl groups in equatorial orientations. cdnsciencepub.com Therefore, it is expected that trans-2,5-piperidinedicarboxylic acid would crystallize in a chair conformation with both large carboxylic acid substituents in equatorial positions to maximize thermodynamic stability. While other conformers can exist, such as in the carbamate (B1207046) analogue of 4-DAMP which crystallizes with both equatorial and axial conformers, the diequatorial form is generally favored for trans-disubstituted rings. nih.gov

The crystal structure of trans-2,5-piperidinedicarboxylic acid is expected to be dominated by extensive hydrogen bonding. The molecule contains three hydrogen bond donors (one N-H and two O-H groups) and five potential acceptors (one nitrogen atom and four oxygen atoms). This functionality facilitates the formation of robust and predictable supramolecular structures. mdpi.com

Two primary hydrogen-bonding patterns, or "synthons," are anticipated:

Carboxylic Acid Dimer: Carboxylic acids frequently form centrosymmetric dimers through a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring motif denoted as R²₂(8). researchgate.net

Acid-Amine/Pyridine (B92270) Synthon: The interaction between a carboxylic acid and a basic nitrogen atom (like the one in the piperidine ring) is a very strong and common motif in crystal engineering. acs.org This typically involves an O-H···N hydrogen bond. mdpi.comnih.gov

Theoretical and Computational Chemistry Studies

Computational chemistry offers a powerful lens through which to examine the nuanced structural and electronic properties of molecules like trans-2,5-piperidinedicarboxylic acid. These methods complement experimental data, providing a dynamic picture of the molecule's behavior at an atomic level.

Molecular Mechanics and Dynamics Simulations for Conformational Flexibility

Molecular mechanics (MM) and molecular dynamics (MD) simulations are indispensable tools for exploring the conformational landscape of flexible molecules such as piperidine derivatives. rsc.org The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. For a 2,5-disubstituted piperidine, the substituents can exist in either axial (ax) or equatorial (eq) positions, leading to different diastereomers. In the trans configuration, the substituents are on opposite sides of the ring, resulting in (2ax, 5ax), (2eq, 5eq), and potentially twist-boat conformations.

Molecular mechanics calculations, using force fields like AMBER or CHARMM, can estimate the potential energy of these different conformations. The preference for an axial or equatorial orientation is influenced by factors like allylic strain. nih.gov For instance, in N-acylpiperidines, a pseudoallylic strain can force a 2-substituent into an axial orientation. nih.gov While trans-2,5-piperidinedicarboxylic acid is not N-acylated, the principle of minimizing steric interactions between substituents and the piperidine ring protons remains critical. The diequatorial (2eq, 5eq) conformer is generally expected to be the most stable due to reduced steric hindrance.

Molecular dynamics simulations build upon these static models by simulating the atomic motions over time, providing a view of the molecule's flexibility and the transitions between different conformational states. rsc.org These simulations can reveal the equilibrium between chair and twist-boat conformations, although the twist-boat form is often less favorable by approximately 1.5 kcal/mol for substituted N-acylpiperidines. nih.gov

Table 1: Calculated Conformational Energy Differences for a Model N-Acyl-2-methylpiperidine

| Conformer | Relative Free Energy (ΔG, kcal/mol) | Note |

| Axial (trans to carbonyl) | -3.2 | Most favored due to pseudoallylic strain |

| Equatorial (trans to carbonyl) | 0.0 | Reference conformation |

| Equatorial (cis to carbonyl) | +0.5 | Destabilized by steric clash |

Data adapted from studies on N-acylpiperidines to illustrate the energy scales involved in conformational preferences. nih.gov

Quantum Chemical Calculations (e.g., Semiempirical Methods, HOMO-LUMO Analysis)

Quantum chemical calculations provide a more detailed description of the electronic structure of a molecule. Methods like Density Functional Theory (DFT) are frequently used to optimize molecular geometry and calculate various electronic properties. researchgate.netresearchgate.net For trans-2,5-piperidinedicarboxylic acid, DFT calculations could precisely determine bond lengths, bond angles, and the subtle effects of the carboxylic acid groups on the ring's geometry. nih.gov

A key aspect of quantum chemical analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A large gap suggests high stability, whereas a small gap indicates higher reactivity. mdpi.com

In trans-2,5-piperidinedicarboxylic acid, the HOMO is expected to be localized primarily around the nitrogen atom's lone pair and the oxygen atoms of the carboxylate groups. The LUMO would likely be distributed over the antibonding orbitals of the carboxylic acid functions. The precise energies and distributions can be calculated using DFT methods with appropriate basis sets, such as B3LYP/6-311+G**. mdpi.com

Table 2: Representative HOMO-LUMO Data from DFT Calculations on Related Heterocyclic Acids

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) |

| 2,5-Lutidine | B3LYP/6-311++G(d,p) | -6.04 | -0.78 | 5.26 |

| Perylene Tetracarboxylic Diimide 1 | DFT | -5.41 | -2.82 | 2.59 |

| Perylene Tetracarboxylic Diimide 2 | DFT | -5.70 | -2.90 | 2.80 |

This table presents data from related compounds to illustrate typical values obtained from quantum chemical calculations. researchgate.netresearchgate.net The HOMO-LUMO gap for trans-2,5-piperidinedicarboxylic acid would similarly inform its electronic characteristics.

These calculations also allow for the mapping of the Molecular Electrostatic Potential (MEP), which visualizes the charge distribution on the molecule's surface. mdpi.com For trans-2,5-piperidinedicarboxylic acid, the MEP would show negative potential (red/yellow) around the electronegative oxygen atoms of the carboxylic acids, indicating regions susceptible to electrophilic attack, and positive potential (blue) near the hydrogen atoms, particularly the amine proton.

Molecular Docking and Protein-Ligand Interaction Modeling (focused on target identification)

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as trans-2,5-piperidinedicarboxylic acid, binds to the active site of a macromolecular target, typically a protein. mdpi.commdpi.com This method is fundamental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. nih.gov

The process involves placing the ligand in various orientations and conformations within the protein's binding pocket and scoring these poses based on factors like steric complementarity and intermolecular interactions (e.g., hydrogen bonds, electrostatic interactions, hydrophobic contacts).

For trans-2,5-piperidinedicarboxylic acid, the two carboxylic acid groups and the secondary amine are key features for forming strong interactions. The carboxylic acids can act as hydrogen bond donors and acceptors, and can form salt bridges with positively charged amino acid residues like Arginine (Arg) or Lysine (Lys). The secondary amine can also participate in hydrogen bonding. The trans arrangement of the substituents places these functional groups in specific spatial orientations, which can be crucial for fitting into a particular binding site. For example, studies on related pyridine-dicarboxylic acids have shown their ability to selectively inhibit enzymes like D-dopachrome tautomerase by forming specific interactions within the active site. nih.gov The defined stereochemistry of the trans isomer makes it a conformationally constrained scaffold, which can lead to higher selectivity for a target protein compared to more flexible analogs. nih.gov

Table 3: Illustrative Docking Interaction Data for a Heterocyclic Ligand

| Target Protein | Ligand | Key Interacting Residues | Type of Interaction |

| D-dopachrome tautomerase | 2,5-Pyridinedicarboxylic acid | Pro-1, Arg-11, Arg-38 | Hydrogen bonding, Salt bridge |

| MMP-2 Receptor | Triazole-4-carboxylic acid | Leu-81, Ala-82, Glu-121 | Hydrogen bonding, van der Waals |

This table showcases typical interaction data from docking studies of similar heterocyclic carboxylic acids, demonstrating the types of interactions trans-2,5-piperidinedicarboxylic acid might form with a protein target. mdpi.comnih.gov

Derivatives, Analogs, and Scaffolds in Chemical Research

Design and Synthesis of Conformationally Constrained Analogs of Biomolecules

The defined stereochemistry of the trans-2,5-piperidinedicarboxylic acid skeleton provides a fixed spatial arrangement of its two carboxyl groups. This property is highly desirable for creating analogs of flexible biomolecules, thereby locking in a specific, biologically active conformation.

Glutamate (B1630785) Analogues and Mimetics

Glutamate, the primary excitatory neurotransmitter in the central nervous system, can adopt multiple conformations. Its activity at various glutamate receptor subtypes (e.g., NMDA, AMPA, and metabotropic glutamate receptors) is conformation-dependent. youtube.com The development of conformationally restricted glutamate analogs is a key strategy for creating subtype-selective receptor agonists and antagonists. nih.gov By limiting the rotational freedom of the carbon backbone, these rigid molecules can mimic specific conformations of glutamate, leading to more selective receptor interactions.

Researchers have successfully used cyclic amino acid analogs to probe glutamate receptor requirements. For instance, the conformationally restricted analogue 2-aminobicyclo[2.1.1]hexane-2,5-dicarboxylic acid-I (ABHxD-I) was designed to mimic the extended conformation of glutamate and was found to be a potent agonist at several metabotropic glutamate receptor (mGluR) subtypes. nih.gov Similarly, other cyclic analogues like trans-1-aminocyclobutane-1,3-dicarboxylic acid (trans-ACBD) have been identified as potent and selective NMDA receptor agonists. nih.gov The trans-2,5-piperidinedicarboxylic acid structure, with its two carboxylic acid groups locked in a specific spatial orientation, fits the profile of a conformationally constrained glutamate mimetic, making it a candidate for investigation in the field of neuroscience.

Peptide Mimetics Utilizing Piperidine (B6355638) Scaffolds

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced metabolic stability and oral bioavailability. nih.gov Piperidine scaffolds are frequently used in peptidomimetic design to introduce conformational constraints, replacing flexible portions of a peptide backbone to lock the molecule into a desired bioactive conformation. nih.gov

The incorporation of piperidine-based amino acids, such as pipecolic acid (piperidine-2-carboxylic acid), into peptide structures is a well-established strategy. For example, the natural product pipecolidepsin A, a cyclodepsipeptide with potent antitumor activity, features an L-pipecolic acid residue as a key structural component. researchgate.net The trans-2,5-piperidinedicarboxylic acid scaffold offers an even more rigid framework. It can serve as a dipeptide surrogate, with its two carboxylic acid groups providing anchor points for attaching other amino acids or functional groups. This allows for the precise spatial positioning of side chains to mimic the critical pharmacophores of a peptide, such as those involved in a β-turn, while benefiting from the increased resistance of the piperidine core to enzymatic degradation. mdpi.com

Development of Heterocyclic Amino Acid Building Blocks

The utility of trans-2,5-piperidinedicarboxylic acid in synthesis is predicated on its availability as a versatile building block. capes.gov.brnih.gov To be incorporated into larger molecules like peptidomimetics, its reactive functional groups—the secondary amine and the two carboxylic acids—must be selectively protected. The synthesis of N-protected analogues is a critical step in preparing this compound for use in standard synthetic protocols, such as solid-phase peptide synthesis (SPPS). nih.gov

Asymmetric syntheses have been developed to produce enantiomerically pure N-protected derivatives of piperidinedicarboxylic acids. For the related trans-2,3-piperidinedicarboxylic acid, methods have been established to synthesize N-Boc (tert-butoxycarbonyl) and N-Cbz (carboxybenzyl) protected analogues, which are standard protecting groups in peptide chemistry. acs.orgnih.gov These strategies often start from readily available chiral precursors, like amino acids, and involve multiple steps including alkylations and ring-closure reactions to yield the final protected heterocyclic building block. acs.orgnih.gov The resulting protected compounds can then be used in subsequent coupling reactions to build more complex molecular architectures.

Functionalization Strategies for 2,5-Piperidinedicarboxylic Acid Skeleton

The chemical utility of the trans-2,5-piperidinedicarboxylic acid scaffold is greatly expanded by the ability to selectively modify its functional groups. The piperidine nitrogen and the two carboxylic acid moieties serve as handles for further chemical elaboration.

N-Alkylation and Acylation of the Piperidine Nitrogen

Modification of the piperidine nitrogen through N-alkylation or N-acylation is a common strategy to alter the physicochemical properties of the molecule, such as its basicity and lipophilicity, and to introduce new functional groups. These reactions are typically performed on the diester form of the dicarboxylic acid to prevent interference from the acidic protons of the carboxyl groups.

N-alkylation of piperidines is generally achieved by reacting the secondary amine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. researchgate.netchemicalforums.com The choice of base and solvent is crucial to control the reaction and avoid side products like quaternary ammonium (B1175870) salts. researchgate.net In some cases, N-acylation is also a desirable modification, though it has been noted to reduce the biological activity of certain piperidine-containing compounds by altering key interactions with target receptors. nih.gov

Table 1: Common Reagents and Conditions for N-Alkylation of Piperidines

| Alkylating Agent | Base | Solvent | Temperature |

|---|---|---|---|

| Alkyl Bromide/Iodide | K₂CO₃ | DMF | Room Temp |

| Alkyl Halide | NaH | DMF | 0°C to Room Temp |

| Benzyl Chloride | K₂CO₃ | Ethanol | 80°C (Microwave) |

| Alkyl Bromide/Iodide | N,N-diisopropylethylamine | Acetonitrile | Room Temp |

This table presents generalized conditions applicable to piperidine scaffolds. Specific conditions for the trans-2,5-piperidinedicarboxylic acid skeleton may require optimization. researchgate.netchemicalforums.com

Esterification and Amidation of Carboxylic Acid Groups

The two carboxylic acid groups of trans-2,5-piperidinedicarboxylic acid are key functionalization points for creating esters and amides, which are fundamental linkages in many pharmaceutical compounds.

Esterification is often one of the first steps in a synthetic sequence, serving both to protect the carboxylic acids and to increase the solubility of the compound in organic solvents. Standard esterification methods, such as reaction with an alcohol under acidic conditions, can be employed. youtube.com For instance, dimethyl cis-piperidine-2,5-dicarboxylate can be converted to trans-5-(methoxycarbonyl)-piperidine-2-carboxylic acid by heating in acetic acid, demonstrating the manipulation of these ester groups.

Amidation , the formation of an amide bond, is one of the most common reactions in medicinal chemistry. libretexts.org Direct conversion of the dicarboxylic acid to a diamide (B1670390) can be achieved by reacting it with an amine using a coupling reagent. libretexts.orgorganic-chemistry.org A classic laboratory method involves converting the carboxylic acid to an ammonium salt with ammonium carbonate, followed by thermal dehydration to yield the primary amide. libretexts.orgchemguide.co.uk More modern methods utilize a wide array of coupling reagents to facilitate amide bond formation under milder conditions, which is particularly important when working with sensitive substrates. organic-chemistry.org

Table 2: Selected Modern Coupling Reagents for Amide Synthesis

| Reagent Name | Abbreviation | Description |

|---|---|---|

| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | A third-generation uronium salt coupling reagent known for high efficiency and suppression of side reactions. organic-chemistry.org |

| N,N'-Diisopropylcarbodiimide | DIC | A common carbodiimide (B86325) used to activate carboxylic acids for coupling with amines. escholarship.org |

| 5-methoxy-2-iodophenylboronic acid | MIBA | A boronic acid catalyst that promotes direct amidation at room temperature. organic-chemistry.org |

| Tris(2,2,2-trifluoroethyl) borate (B1201080) | B(OCH₂CF₃)₃ | A borate reagent that effectively mediates amidation between carboxylic acids and a broad range of amines. libretexts.org |

This table summarizes various reagents used for the synthesis of amides from carboxylic acids.

Introduction of Hydroxyl or Other Functional Groups

The strategic introduction of hydroxyl and other functional groups onto the trans-2,5-piperidinedicarboxylic acid scaffold is a key step in the generation of derivatives with diverse chemical properties and potential applications. Modern synthetic methods, including biocatalysis and radical cross-coupling, have emerged as powerful tools for the stereo- and regioselective functionalization of piperidine rings.

Enzymatic C–H oxidation represents a highly efficient and selective method for the hydroxylation of piperidines. For instance, biocatalytic approaches have been developed for the introduction of hydroxyl groups into carboxylated piperidines. chemistryviews.org This method offers the advantage of high enantioselectivity and can be performed on a preparative scale, providing access to valuable chiral building blocks. The resulting hydroxylated piperidine derivatives can then serve as versatile intermediates for further functionalization.

Following hydroxylation, radical cross-coupling reactions provide a modular and efficient means to introduce a wide range of functional groups. chemistryviews.org For example, Ni-electrocatalytic decarboxylative cross-coupling has been successfully employed for the chemoselective coupling of hydroxypiperidines with aryl iodides. chemistryviews.org This reaction allows for the direct formation of C-C bonds, enabling the synthesis of complex, three-dimensional piperidine derivatives. The combination of biocatalytic hydroxylation and radical cross-coupling streamlines the synthesis of highly functionalized piperidines, avoiding lengthy and often low-yielding synthetic sequences. chemistryviews.org

The table below summarizes some of the methods used for the functionalization of piperidine scaffolds, which are applicable to trans-2,5-piperidinedicarboxylic acid derivatives.

| Functionalization Method | Reagents and Conditions | Functional Group Introduced | Reference |

| Biocatalytic C–H Oxidation | Engineered hydroxylase enzymes | Hydroxyl (-OH) | chemistryviews.org |

| Radical Cross-Coupling | Ni-electrocatalysis, aryl iodides | Aryl groups | chemistryviews.org |

| Dihydroxylation | OsO₄, NMO | Diol | beilstein-journals.org |

2,5-Piperidinedicarboxylic Acid as a Synthetic Platform for Complex Molecules

The rigid, chiral scaffold of trans-2,5-piperidinedicarboxylic acid makes it an attractive starting material for the synthesis of a variety of complex molecules, including natural products and novel heterocyclic systems. The two carboxylic acid functional groups provide convenient handles for the elaboration of the piperidine core into more complex structures.

Use in Alkaloid Synthesis

Piperidine alkaloids represent a large and structurally diverse class of natural products with a wide range of biological activities. rsc.org The synthesis of these complex molecules often relies on the stereoselective construction of the core piperidine ring. While direct total syntheses of alkaloids starting from trans-2,5-piperidinedicarboxylic acid are not extensively reported, its structure makes it a viable precursor for key intermediates in alkaloid synthesis.

A general and powerful strategy for the synthesis of piperidine alkaloids is inspired by their biosynthesis, which often involves a key piperideine intermediate. rsc.orgscispace.com Synthetic approaches that mimic this strategy, such as the vinylogous Mannich reaction, have been developed for the stereoselective synthesis of multi-substituted piperidines. rsc.orgscispace.com trans-2,5-Piperidinedicarboxylic acid can be envisioned as a starting material for the preparation of the necessary building blocks for such reactions. For example, reduction of one or both carboxylic acid groups, followed by further functional group manipulation, could provide access to the required aldehyde and enolate precursors.

The table below lists some piperidine alkaloids whose synthesis could potentially be approached using intermediates derived from trans-2,5-piperidinedicarboxylic acid.

| Alkaloid | Structural Feature | Potential Synthetic Connection | Reference |

| (+)-241D | 2,6-Disubstituted piperidine | Precursor for vinylogous Mannich reaction | rsc.orgscispace.com |

| Isosolenopsin A | 2,6-Disubstituted piperidine | Precursor for vinylogous Mannich reaction | rsc.orgscispace.com |

| (-)-Epimyrtine | Quinolizidine | Elaboration of piperidine ring into bicyclic system | scispace.com |

Application in the Construction of Tricyclic Ligand Scaffolds

The development of novel ligands with well-defined three-dimensional structures is of great interest in medicinal chemistry and materials science. The rigid nature of the piperidine ring makes it an excellent scaffold for the construction of complex, multi-ring systems. trans-2,5-Piperidinedicarboxylic acid can serve as a versatile starting point for the synthesis of tricyclic ligands, where the piperidine ring forms the central core.

The synthesis of such tricyclic systems often involves the elaboration of the piperidine ring with additional heterocyclic rings. For example, the carboxylic acid groups of trans-2,5-piperidinedicarboxylic acid can be converted into amides, which can then undergo cyclization reactions to form fused or spirocyclic structures. The design and synthesis of tricyclic scaffolds for various biological targets, such as G protein-coupled receptors (GPCRs) and enzymes, have been reported. acs.orgacs.org For instance, tricyclic triazole derivatives have been developed as potent and selective ligands for the P2X7 receptor, where a rigid triazolo-piperidine arrangement is a key pharmacophoric feature. acs.org

The general strategy for the construction of such tricyclic systems from a piperidine precursor is outlined below.

| Step | Description |

| 1 | Functionalization of the piperidine nitrogen and/or carboxylic acid groups. |

| 2 | Cyclization reaction to form the first additional ring. |

| 3 | Further functionalization and cyclization to form the second additional ring. |

Integration into Other Heterocyclic Systems

The versatility of trans-2,5-piperidinedicarboxylic acid as a synthetic platform extends to its integration into a variety of other heterocyclic systems. The two carboxylic acid groups can be readily converted into a range of other functional groups, such as amides, esters, and alcohols, which can then participate in cyclization reactions to form fused heterocyclic rings.

For example, condensation of a dicarboxylic acid derivative with a dinucleophile, such as a diamine or a diol, can lead to the formation of a fused pyrimidine, pyrazine, or other heterocyclic ring. The synthesis of fused heterocycles is a major area of research in organic chemistry, as these systems are often found in biologically active molecules and functional materials. researchgate.net The development of new methods for the synthesis of fused heterocycles, including those based on piperidine scaffolds, is therefore of significant interest. mdpi.commdpi.com

The table below provides some examples of fused heterocyclic systems that could potentially be synthesized from trans-2,5-piperidinedicarboxylic acid.

| Fused Heterocycle | Potential Synthetic Strategy |

| Piperidino-pyrimidine | Condensation with a urea (B33335) or thiourea (B124793) equivalent |

| Piperidino-diazepine | Condensation with a 1,2-diamine |

| Piperidino-oxazine | Cyclization of a hydroxy-amide derivative |

Molecular Interactions and Biological System Probing Non Clinical

Investigation of Enzyme Interactions and Inhibition Mechanisms (in vitro, non-clinical)

The piperidine (B6355638) ring, functionalized with carboxylic acid groups, serves as a key structural motif for interacting with the active sites of various enzymes. The spatial arrangement of these acidic groups, as dictated by the cis or trans configuration, is often a critical determinant of binding affinity and inhibitory potency.

Piperidine-based structures are well-established as inhibitors of neurotransmitter transporters, most notably the γ-aminobutyric acid (GABA) transporters (GATs). acs.orgsigmaaldrich.com Compounds like nipecotic acid (piperidine-3-carboxylic acid) are canonical examples of GAT inhibitors. sigmaaldrich.comacs.org While direct studies on trans-2,5-piperidinedicarboxylic acid as a GAT inhibitor are not prominent in the reviewed literature, research into related 2,5-disubstituted piperidine derivatives highlights the importance of this substitution pattern for transporter interaction.

In a study focused on the dopamine (B1211576) transporter (DAT), novel 2,5-disubstituted piperidine derivatives were synthesized and evaluated in both cis and trans isomeric forms. clinpgx.org The investigation revealed that the stereochemistry at the C2 and C5 positions significantly influenced the compounds' activity and selectivity for DAT, demonstrating that this class of molecules can effectively engage with neurotransmitter transporter binding sites. clinpgx.org Although these specific derivatives were not dicarboxylic acids, the findings underscore the principle that the trans-2,5-substitution pattern on a piperidine ring can produce potent and selective interactions with transporters.

The potential for piperidine derivatives to act as enzyme inhibitors has been explored across different therapeutic areas.

D-dopachrome tautomerase: Extensive research has identified 2,5-pyridinedicarboxylic acid, an aromatic analog of the piperidine compound , as a highly selective inhibitor of D-dopachrome tautomerase (D-DT/MIF-2), an enzyme implicated in inflammatory diseases. nih.govescholarship.org This pyridine-based compound shows a 79-fold selectivity for D-DT over its homolog, macrophage migration inhibitory factor (MIF). escholarship.org However, scientific literature specifically detailing the interaction of the saturated piperidine ring of trans-2,5-piperidinedicarboxylic acid with D-dopachrome tautomerase is not available in the reviewed sources. The structural difference between an aromatic pyridine (B92270) ring and a flexible, saturated piperidine ring is substantial and would significantly alter the binding characteristics.

Renin: The enzyme renin is a critical target for controlling hypertension. High-throughput screening has identified 3,4-disubstituted piperidine derivatives as a class of nonpeptidomimetic renin inhibitors. nih.gov Structural analysis of these inhibitors bound to human renin revealed that the piperidine core can induce significant conformational changes in the enzyme's active site, leading to potent inhibition, with some derivatives achieving picomolar affinities. nih.gov While these findings establish the piperidine scaffold as a viable starting point for renin inhibitors, specific inhibitory data for trans-2,5-piperidinedicarboxylic acid against renin was not found in the reviewed literature.

The stereochemical configuration of piperidine derivatives is a crucial factor in their interaction with enzymes. The differential activity between cis and trans isomers is a recurring theme in structure-activity relationship studies.

Research on 2,5-disubstituted piperidine derivatives designed as dopamine transporter (DAT) inhibitors provides a clear example of this stereospecificity. clinpgx.org In these studies, the cis-isomer of 5-(4-fluorophenylmethylamino)-2-(diphenylmethyl)piperidine was found to have the most potent activity and selectivity for DAT compared to its trans counterpart. clinpgx.org This demonstrates that the spatial orientation of the substituents on the piperidine ring directly governs the molecule's ability to fit within the transporter's binding pocket and exert its inhibitory effect. This principle is fundamental and suggests that the trans configuration of the carboxyl groups in trans-2,5-piperidinedicarboxylic acid would likewise confer a distinct binding profile compared to its cis isomer at various enzymatic targets.

Receptor Binding Studies and Ligand-Receptor Interactions (in vitro, non-clinical)

The dicarboxylic acid feature of the molecule suggests a strong potential for interaction with receptors that bind endogenous acidic amino acids, such as the excitatory amino acid receptors.

The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate (B1630785) receptors, is a key target for compounds with amino acid-like structures. mdpi.com Piperidine carboxylic acids are a known class of NMDA receptor antagonists.

Research has demonstrated that piperidine-2-carboxylic acid derivatives can be potent and selective NMDA receptor antagonists. For instance, the compound (–)-(2R,4S)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid is a potent and selective competitive NMDA antagonist with an IC₅₀ value of 1.9 µM against NMDA-induced responses in cortical slice preparations. nih.gov This activity was found to be highly stereospecific, residing almost exclusively in the (–)-isomer. nih.gov

Furthermore, studies on piperazine-2,3-dicarboxylic acid derivatives, which are structurally related to piperidinedicarboxylic acids, have shown potent antagonist activity at NMDA receptors. The data in the table below illustrates how modifications to a related dicarboxylic acid scaffold influence binding affinity at different recombinant NMDA receptor subtypes.

| Compound | NR1/NR2A (Ki, nM) | NR1/NR2B (Ki, nM) | NR1/NR2C (Ki, nM) | NR1/NR2D (Ki, nM) |

|---|---|---|---|---|

| (2S,3R)-1-(Biphenyl-4-carbonyl)piperazine-2,3-dicarboxylic acid (PBPD) | 1500 ± 200 | 520 ± 90 | 310 ± 50 | 250 ± 20 |

| (2S,3R)-1-(Phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid (PPDA) | 40 ± 10 | 33 ± 4 | 3.3 ± 0.6 | 5.8 ± 0.7 |

This table shows the inhibitory constants (Ki) of two piperazine-dicarboxylic acid derivatives at different NMDA receptor subtypes expressed in Xenopus oocytes. The data highlights how structural changes impact potency and selectivity. Data sourced from nih.gov.

The relationship between the chemical structure of piperidinedicarboxylic acid analogs and their biological activity at receptors is critically dependent on stereochemistry and the nature of substitutions.

The development of competitive NMDA receptor antagonists has provided deep insights into these relationships. The activity of piperidine-2-carboxylic acid derivatives is highly dependent on the stereochemistry at both the C2 and C4 positions. As mentioned, the antagonist activity of 4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (–)-2R,4S-isomer, which corresponds to a cis relationship between the substituents at the 2 and 4 positions. nih.gov The affinity for the NMDA receptor was determined using a radioligand binding assay, yielding an IC₅₀ of 67 nM for this active isomer. nih.gov

Application as Chemical Probes for Molecular Target Identification (in vitro, non-clinical)

Chemical probes are indispensable tools in chemical biology for the identification and validation of molecular targets and for the elucidation of biological pathways. An ideal chemical probe is potent, selective, and possesses a modifiable structure that allows for the introduction of reporter tags without losing its biological activity. Due to its defined stereochemistry and the presence of two carboxylic acid functional groups, trans-2,5-piperidinedicarboxylic acid represents a scaffold that could be developed into valuable chemical probes.

The development of a chemical probe from a parent compound like trans-2,5-piperidinedicarboxylic acid involves the synthesis of analogs bearing a label, such as a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a radioactive isotope. The key challenge in this process is to attach the label in a way that does not interfere with the molecule's interaction with its biological target. This typically involves identifying a "vector" position on the molecule that is not critical for binding.

The two carboxylic acid groups of trans-2,5-piperidinedicarboxylic acid offer convenient handles for chemical modification. One of the carboxyl groups could be used to attach a linker, which in turn is connected to the desired label, while the other carboxyl group remains free to interact with the target receptor. Alternatively, the piperidine nitrogen, after appropriate protection and deprotection steps, could serve as an attachment point.

For example, in the development of probes for the CCR5 receptor, researchers synthesized fluorescence-labeled analogs of the antagonist TAK-779. nih.gov This involved coupling the parent molecule to fluorescent dyes like coumarin (B35378) and BODIPY via a linker. The choice of linker and label is critical, as it can affect the probe's solubility, cell permeability, and binding affinity. nih.gov Similarly, for trans-2,5-piperidinedicarboxylic acid, one could envision a synthetic strategy where one of the carboxylic acids is selectively protected, the other is activated and coupled to a linker-label moiety, followed by deprotection.

Below is a hypothetical design strategy for a labeled analog of trans-2,5-piperidinedicarboxylic acid:

| Step | Description | Rationale |

| 1 | Selective Protection | Orthogonal protecting groups are used to differentiate the two carboxylic acids and the piperidine nitrogen. |

| 2 | Linker Attachment | A bifunctional linker (e.g., with an amine and a terminal alkyne) is coupled to one of the deprotected carboxylic acids. |

| 3 | Label Conjugation | A reporter tag with a complementary functional group (e.g., an azide-containing fluorophore) is attached to the linker via click chemistry. |

| 4 | Deprotection | The remaining protecting groups are removed to yield the final labeled probe. |

This modular approach allows for the synthesis of a variety of probes with different labels for various applications.

Beyond target identification, chemical probes can be used to investigate the mechanisms of biological pathways. A well-designed probe can be used to modulate the activity of a specific protein in a dose-dependent manner, allowing researchers to study the downstream consequences of this modulation.

Analogs of trans-2,5-piperidinedicarboxylic acid could be developed as mechanistic probes. For instance, if the parent compound is found to be an inhibitor of a particular enzyme, a photo-crosslinkable analog could be synthesized. Such a probe would bind to the target enzyme and, upon photoactivation, form a covalent bond, permanently inactivating it. This would allow for the study of the long-term effects of enzyme inhibition.

The development of potent and selective antagonists for the dopamine D3 receptor provides a relevant example of how a lead compound can be optimized to create mechanistic probes. nih.gov Starting with a lead structure, researchers synthesized a series of analogs with modifications to the aryl amide portion and the linker, leading to compounds with significantly improved affinity and selectivity. nih.gov One of the most promising analogs, compound 29 , not only bound with high affinity but also acted as a potent antagonist in a cell-based assay. nih.gov

Table of D3 Receptor Antagonist Analogs

| Compound | D3 Ki (nM) | D2/D3 Selectivity Ratio |

| Lead (1) | 2.0 | 56 |

| Analog 29 | 0.7 | 133 |

Data sourced from a study on dopamine D3 receptor antagonists. nih.gov

This type of structure-activity relationship (SAR) study is crucial for developing a mechanistic probe. By systematically modifying the structure of trans-2,5-piperidinedicarboxylic acid and evaluating the biological activity of the resulting analogs, one could develop potent and selective probes to investigate the biological pathways in which its targets are involved.

Future Research Horizons for trans-2,5-Piperidinedicarboxylic Acid

The rigid structure and stereochemical complexity of trans-2,5-piperidinedicarboxylic acid have positioned it as a valuable scaffold in medicinal chemistry, particularly in the design of ligands for excitatory amino acid receptors. As research progresses, several key areas are emerging that promise to deepen our understanding of this compound and unlock its full therapeutic potential. Future investigations are poised to refine its synthesis, develop sophisticated molecular tools for its study, employ advanced computational models to predict its interactions, and integrate chemical biology techniques for a more comprehensive mechanistic understanding.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for trans-2,5-piperidinedicarboxylic acid?

- Methodological Answer : Synthesis typically involves cyclization of appropriate precursors (e.g., substituted piperidines or pyrrolidines) under acidic or basic conditions. For example, carboxylation reactions using agents like CO₂ or carboxylating reagents under controlled pH can introduce carboxylic groups at the 2 and 5 positions of the piperidine ring. Post-synthesis, purification via recrystallization (using solvent mixtures like ethanol/water) or column chromatography (silica gel, gradient elution) is critical to achieve high purity .

- Key Considerations : Monitor reaction progress using TLC or HPLC to optimize yield and minimize byproducts.

Q. What purification techniques are effective for isolating trans-2,5-piperidinedicarboxylic acid?

- Methodological Answer :

- Recrystallization : Use polar solvents (e.g., ethanol, water) to exploit solubility differences.

- Chromatography : Silica gel columns with eluents like ethyl acetate/methanol mixtures (9:1) can separate isomers or impurities.

- Analytical Validation : Confirm purity via NMR (¹H/¹³C) and mass spectrometry (ESI-MS). Residual solvents should be quantified using GC-MS .

Q. How should trans-2,5-piperidinedicarboxylic acid be safely handled in laboratory settings?

- Safety Protocols :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.

- Disposal : Follow EPA guidelines for organic acids; neutralize with bases (e.g., NaOH) before disposal .

Q. What spectroscopic methods are used to characterize trans-2,5-piperidinedicarboxylic acid?

- Characterization Workflow :

- NMR : ¹H NMR (D₂O, 500 MHz) identifies proton environments (e.g., axial vs. equatorial carboxyl groups). ¹³C NMR confirms carboxylic carbons (~170–175 ppm).

- X-ray Crystallography : Resolve stereochemistry and crystal packing (e.g., monoclinic vs. orthorhombic systems) .

- FT-IR : Carboxylic O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .

Advanced Research Questions

Q. How does the trans-stereochemistry influence the compound’s coordination behavior in metal-organic frameworks (MOFs)?

- Methodological Answer : The trans-configuration enables chelation of metal ions (e.g., Zn²⁺, Cu²⁺) via both carboxylate groups, forming rigid 2D/3D frameworks. Compare coordination modes using single-crystal X-ray diffraction (SCXRD) and DFT calculations (e.g., bond length/angle analysis). For example, Bloch et al. demonstrated bipyridine-based ligands forming MOFs with enhanced catalytic activity .

- Data Interpretation : Contrast with cis-isomers, which may exhibit steric hindrance or weaker coordination .

Q. What computational approaches are used to model trans-2,5-piperidinedicarboxylic acid’s electronic properties?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps and electrostatic potential maps.

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous media (e.g., radial distribution functions for water interactions).

- Software : Gaussian, ORCA, or VASP for periodic systems .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of trans-2,5-piperidinedicarboxylic acid?

- Contradiction Analysis :

- Variable Screening : Use factorial design (e.g., 2³ factorial experiments) to test parameters like temperature, solvent polarity, and catalyst loading .

- Statistical Validation : Apply ANOVA to identify significant factors. For example, higher yields (>80%) may require anhydrous conditions and inert atmospheres (N₂/Ar) .

- Reproducibility : Cross-validate with independent labs using identical protocols .

Q. What role does trans-2,5-piperidinedicarboxylic acid play in enzyme inhibition studies?

- Methodological Answer :

- Kinetic Assays : Measure inhibition constants (Kᵢ) via spectrophotometric assays (e.g., NADH depletion in dehydrogenase studies).